2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
The compound 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole features a 1,3,4-oxadiazole core substituted with a furan ring at position 2 and a pyridin-3-ylsulfonyl-piperidine moiety at position 5. The oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged structure in medicinal and agrochemical research. Though direct activity data for this compound are absent in the provided evidence, its structural analogs exhibit diverse biological activities, enabling informed comparisons.
Properties
IUPAC Name |
2-(furan-2-yl)-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c21-25(22,13-3-1-7-17-11-13)20-8-5-12(6-9-20)15-18-19-16(24-15)14-4-2-10-23-14/h1-4,7,10-12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDRWSMIFGTLCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The furan and pyridine rings are introduced through subsequent coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Anti-Inflammatory Oxadiazole Derivatives
For instance:
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole showed 59.5% and 61.9% anti-inflammatory activity, respectively, at 20 mg/kg, comparable to indomethacin (64.3%).
Key Difference: The target compound lacks a propanone linker and chlorophenyl/dimethoxyphenyl groups, suggesting divergent biological targets. Its pyridinylsulfonyl-piperidine moiety may favor interactions with enzymes like sulfotransferases or kinases over cyclooxygenases.
Antibacterial Oxadiazole Derivatives with Sulfonamide-Piperidine Moieties
Several analogs with sulfonamide-piperidine groups exhibit antibacterial activity:
- 2-(Alkylthio)-5-(1-(4-toluenesulfonyl)piperidin-4-yl)-1,3,4-oxadiazoles (7d–h) : These compounds (e.g., 7d: 2-(butan-1-ylthio)) showed moderate activity against Gram-positive and Gram-negative bacteria. Yields (74–79%) and melting points (115–134°C) were reported, with molecular weights ranging from 395 to 437.
- 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (8g) : Exhibited potent antibacterial activity against multiple strains (e.g., E. coli, B. subtilis), highlighting the importance of sulfonyl and acetamoyl substituents.
Comparison with Target Compound :
The pyridinylsulfonyl group in the target compound may improve solubility and target specificity compared to phenylsulfonyl analogs.
Fungicidal and Herbicidal Oxadiazole Derivatives
- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) : Demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal "bleaching" effects. Molecular docking revealed interactions with succinate dehydrogenase (SDH).
Key Difference : The target compound lacks a thioether or trifluoromethylpyrazole group, likely rendering it inactive against SDH. Its furan and pyridinylsulfonyl groups may instead target bacterial or inflammatory pathways.
Structural Analogs with Nitrophenylsulfonyl Groups
- 2-(Substitutedthio)-5-[1-(4-nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazoles (5a–o): Synthesized via multi-step routes and screened against bacterial strains.
Comparison : The target compound’s pyridinylsulfonyl group is less electron-withdrawing than nitrophenylsulfonyl, which may reduce antibacterial potency but improve metabolic stability.
Biological Activity
The compound 2-(Furan-2-yl)-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS Number: 1170797-50-8) is a derivative of the oxadiazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 360.4 g/mol. The structure features a furan ring and a pyridine sulfonamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₄S |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1170797-50-8 |
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles demonstrated potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specifically, compounds similar to the one were found to inhibit Mycobacterium bovis BCG effectively, with molecular docking studies revealing strong binding affinities to key bacterial enzymes involved in fatty acid biosynthesis .
Case Study:
A research team synthesized several oxadiazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The most effective compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like gentamicin .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, a recent study indicated that certain oxadiazole compounds induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) by upregulating p53 and activating caspase pathways . The structural features of these compounds play a crucial role in their ability to interact with cellular targets.
Table: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 | 10.38 | Apoptosis via p53 activation |
| Oxadiazole Derivative B | PANC-1 | 15.00 | Inhibition of cell proliferation |
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Oxadiazole derivatives have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies suggest that these compounds can modulate pathways such as NF-kB and MAPK signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
